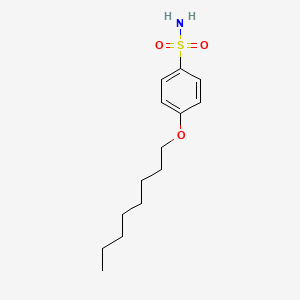
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
概要
説明
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Biltz synthesis, which involves the cyclization of o-aminobenzyl alcohols.
Introduction of Fluorine: Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Reduction to Tetrahydroisoquinoline: Catalytic hydrogenation or reduction using reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Carboxylation: The carboxylic acid group can be introduced via oxidation of the corresponding alcohol or amine using reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
化学反応の分析
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like KMnO4 or HNO3, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be achieved using LiAlH4 or catalytic hydrogenation, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
KMnO4, HNO3 for oxidation
LiAlH4, catalytic hydrogenation for reduction
Various nucleophiles for substitution reactions
Major Products Formed:
Carboxylic acids, ketones, alcohols, amines, and substituted derivatives.
科学的研究の応用
This compound has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to disease processes.
類似化合物との比較
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is compared with other similar compounds, such as:
6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without the stereocenter)
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: (without fluorine)
Isoquinoline derivatives: with different substituents
Uniqueness: The presence of the fluorine atom and the specific stereochemistry at the 3rd position contribute to its unique biological and chemical properties.
特性
IUPAC Name |
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLSCFGRFIBSHD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178968 | |
| Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161833-81-3 | |
| Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161833-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Binaphthalen]-2-amine](/img/structure/B3045839.png)




![8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3045847.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3045853.png)

![1-(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B3045856.png)
![2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B3045858.png)

